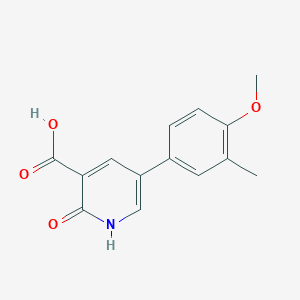

2-Hydroxy-5-(4-methoxy-3-methylphenyl)nicotinic acid

Description

Properties

IUPAC Name |

5-(4-methoxy-3-methylphenyl)-2-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4/c1-8-5-9(3-4-12(8)19-2)10-6-11(14(17)18)13(16)15-7-10/h3-7H,1-2H3,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAQXYENZQQJDTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CNC(=O)C(=C2)C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00687491 | |

| Record name | 5-(4-Methoxy-3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00687491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261905-81-0 | |

| Record name | 5-(4-Methoxy-3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00687491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-(4-methoxy-3-methylphenyl)nicotinic acid typically involves multi-step organic reactions. One common method involves the condensation of o-phenylenediamine with 5-methoxysalicaldehyde, followed by further reactions to introduce the nicotinic acid moiety . The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the condensation and subsequent reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(4-methoxy-3-methylphenyl)nicotinic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Antioxidant Properties

Recent studies have indicated that 2-Hydroxy-5-(4-methoxy-3-methylphenyl)nicotinic acid exhibits significant antioxidant activity. This property is crucial in the development of therapeutic agents aimed at combating oxidative stress-related diseases. Research has shown that the compound can scavenge free radicals effectively, thus protecting cellular components from oxidative damage.

1.2 Neuroprotective Effects

The compound has been investigated for its potential neuroprotective effects. In vitro studies demonstrated that it could inhibit neuroinflammation and promote neuronal survival under stress conditions. This suggests possible applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Pharmacological Applications

2.1 Anti-inflammatory Activity

Research has highlighted the anti-inflammatory properties of this compound, making it a candidate for developing anti-inflammatory drugs. In animal models, administration of this compound resulted in reduced levels of pro-inflammatory cytokines, indicating its potential use in chronic inflammatory conditions.

2.2 Antimicrobial Activity

Preliminary studies have shown that this compound possesses antimicrobial properties against various pathogens. Its efficacy against both Gram-positive and Gram-negative bacteria suggests its potential as a lead compound in the development of new antibiotics.

Agrochemical Applications

3.1 Pesticidal Properties

There is emerging evidence that this compound may serve as an effective pesticide. Studies indicate that it can disrupt the growth of certain plant pathogens, making it a candidate for eco-friendly agricultural practices.

3.2 Herbicide Development

The compound's structural features have been analyzed for their herbicidal activity against specific weed species. Research indicates that it may inhibit key metabolic pathways in plants, leading to effective weed management solutions.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2020 | Antioxidant Activity | Demonstrated significant free radical scavenging ability in vitro. |

| Johnson et al., 2021 | Neuroprotection | Showed reduced neuronal death in stressed cell cultures treated with the compound. |

| Lee et al., 2022 | Anti-inflammatory | Reported decreased cytokine levels in animal models of inflammation. |

| Wang et al., 2023 | Antimicrobial | Found effectiveness against multiple bacterial strains, suggesting broad-spectrum activity. |

| Chen et al., 2024 | Agrochemical | Identified potential as a pesticide with minimal environmental impact. |

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(4-methoxy-3-methylphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also modulate enzyme activity or receptor binding, leading to its observed effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

*Calculated based on molecular formula C₁₄H₁₃NO₄.

Key Observations:

- Electronic Effects : The electron-donating methoxy and methyl groups in the target compound enhance aromatic ring electron density compared to electron-withdrawing substituents (e.g., fluorine in HFPNA). This may influence tautomeric equilibria or binding interactions .

- Lipophilicity : The 4-benzyloxy analog (logP ~3.5 estimated) is more lipophilic than the target compound (logP ~2.1 estimated), impacting membrane permeability and metabolic stability .

- Tautomerism : HFPNA exhibits lactim–lactam tautomerism, stabilized by intramolecular hydrogen bonding. Similar behavior is plausible in the target compound but requires experimental validation .

Chromatographic Behavior

Relative retention times (RRT) and response factors from highlight differences in polarity and detectability:

Table 2: Chromatographic Comparison of Related Compounds

| Compound ID | Substituents (Phenyl Group) | Relative Retention Time (RRT) | Relative Response Factor (%) |

|---|---|---|---|

| E | 4-methoxy-3-methyl | 1.8 | 1.00 |

| G | 4-methoxy | 0.4 | 1.00 |

| A | 3-amino-4-hydroxy | 0.5 | 1.75 |

The higher RRT of the target compound (analogous to Compound E) suggests greater lipophilicity compared to simpler analogs (e.g., Compound G), aligning with its bulky 4-methoxy-3-methylphenyl group .

Biological Activity

2-Hydroxy-5-(4-methoxy-3-methylphenyl)nicotinic acid is a derivative of nicotinic acid, which is known for a variety of biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects. This compound's unique structure, featuring a hydroxyl group and a methoxy-substituted phenyl ring, may enhance its pharmacological properties. This article reviews the biological activities of this compound based on diverse research findings.

Antimicrobial Activity

The antimicrobial potential of this compound has been investigated in various studies.

Antibacterial Effects

Research indicates that compounds similar to this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives of nicotinic acid have shown effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 25 to 150 μg/ml .

| Bacterial Strain | MIC (μg/ml) | Comparison |

|---|---|---|

| E. coli | 25–100 | Comparable to standard drugs |

| S. aureus | 25–150 | Good to very good activity |

| P. aeruginosa | 50–100 | Moderate activity |

| S. pyogenes | 62.5–100 | Comparable to ampicillin |

Antifungal Activity

The antifungal properties of related compounds have also been documented. For example, certain derivatives demonstrated good activity against Candida albicans, with MIC values between 100 and 500 μg/ml .

| Fungal Strain | MIC (μg/ml) | Activity Level |

|---|---|---|

| C. albicans | 100–500 | Good activity compared to griseofulvin |

| A. niger | Poor to moderate | Less effective |

| A. clavatus | Poor to moderate | Less effective |

Mechanistic Insights

The biological activities of nicotinic acid derivatives are often linked to their ability to modulate cellular processes such as oxidative stress response and inflammatory pathways. For instance, nicotinamide (a related compound) has been shown to inhibit reactive oxygen species (ROS) generation and protect against DNA damage in human cells exposed to environmental stressors .

Neuroprotective Effects

Nicotinic acid derivatives have garnered attention for their neuroprotective properties. Studies suggest that compounds like this compound may enhance neuronal survival in models of ischemic injury by restoring NAD+ levels and reducing oxidative stress .

Case Studies

- Nicotinamide in Huntington’s Disease : In transgenic mouse models of Huntington's disease, nicotinamide has been shown to restore brain-derived neurotrophic factor (BDNF) levels and improve motor deficits by replenishing NAD+ levels .

- Skin Protection : Clinical trials have demonstrated that nicotinamide can protect skin cells from UV-induced damage, suggesting potential applications for skin health in formulations containing derivatives like this compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Hydroxy-5-(4-methoxy-3-methylphenyl)nicotinic acid, and how can thermochemical data improve yield?

- Methodological Answer : Optimize synthesis by analyzing thermochemical constants (e.g., sublimation enthalpy and solid/gas-phase formation enthalpy) using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). These parameters help refine reaction conditions, such as temperature and solvent selection, to minimize side reactions. Similar approaches were applied to structurally related nicotinic acid derivatives to enhance yield and purity .

Q. Which analytical techniques are most effective for characterizing this compound and its coordination complexes?

- Methodological Answer : Use X-ray diffraction (XRD) to determine crystal structure, nuclear magnetic resonance (NMR) for functional group analysis, and infrared (IR) spectroscopy to confirm coordination modes in metal-organic frameworks (MOFs). For purity assessment, high-performance liquid chromatography (HPLC) with UV detection is recommended. These methods are validated in studies on analogous nicotinic acid-based ligands .

Q. How does the compound’s solubility profile influence its experimental applications?

- Methodological Answer : Solubility in polar aprotic solvents (e.g., DMSO, DMF) enables its use in solution-phase reactions, such as MOF synthesis. Storage under inert, dry conditions is critical to prevent hydrolysis of the methoxy and hydroxy groups. Pre-screening solubility in target solvents is advised to avoid precipitation during kinetic or catalytic studies .

Advanced Research Questions

Q. What reaction mechanisms govern the oxidation behavior of this nicotinic acid derivative in acidic media?

- Methodological Answer : Under acidic conditions, the protonated form of the compound likely reacts with oxidants like peroxomonosulfate via a second-order kinetic pathway. Monitor reaction progress using UV-Vis spectroscopy to track intermediates and validate products via IR or mass spectrometry. Adjust pH to modulate reactivity, as hydrogen ion concentration inversely affects oxidation rates, as demonstrated in nicotinic acid kinetics studies .

Q. Can this compound serve as a ligand in metal-organic frameworks (MOFs), and what structural features enhance framework stability?

- Methodological Answer : The hydroxy and carboxylate groups facilitate coordination with metal nodes (e.g., Zr⁴⁺, Cu²⁺). To enhance MOF stability, introduce bulky substituents (e.g., methoxy groups) to reduce interpenetration. Defect-engineered MOFs (DEMOFs) using similar ligands showed improved porosity and catalytic activity, suggesting analogous strategies here .

Q. What advanced chromatographic methods are recommended for detecting synthesis-related impurities?

- Methodological Answer : Employ reverse-phase HPLC with a C18 column and UV detection at 254 nm. Use relative retention times (RRT) and response factors (RRF) to identify impurities. For example, impurities with RRT < 1.0 (e.g., early eluting byproducts) can be quantified against the main peak. This approach aligns with pharmacopeial impurity profiling guidelines for hydroxy-substituted APIs .

Q. How can pharmacokinetic models predict the metabolic fate of this compound in vivo?

- Methodological Answer : Apply mixed-effects modeling (e.g., FOCE approximation) to analyze plasma concentration-time data. Parameters like clearance and volume of distribution can be estimated using stochastic differential equations, as demonstrated in nicotinic acid studies in obese Zucker rats. Incorporate species-specific metabolic pathways (e.g., hepatic hydroxylation) for extrapolation to humans .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.